![molecular formula C9H9ClF3N5 B1473346 ({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride CAS No. 1426290-98-3](/img/structure/B1473346.png)

({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride

Overview

Description

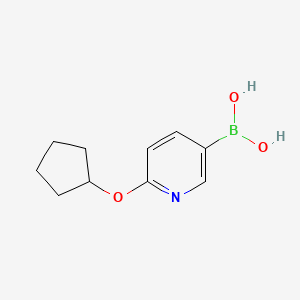

The compound appears to contain a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceutical compounds . Trifluoromethyl groups are often used to increase the lipophilicity and metabolic stability of a drug .

Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which could potentially act as a hydrogen bond acceptor .Physical And Chemical Properties Analysis

Trifluoromethyl groups are lipophilic and can improve the metabolic stability of a drug. They are also electron-withdrawing, which can influence the pKa of nearby functional groups .Scientific Research Applications

Synthesis and Structural Properties

Researchers have explored the synthesis and structural properties of novel compounds, shedding light on potential applications in material science and pharmaceutical development. For example, the study by Issac and Tierney (1996) delved into the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, offering insights into conformation and reactivity through high-resolution magnetic resonance spectra and ab initio calculations. This research illustrates the foundational work in synthesizing and characterizing compounds with complex structures, which could be relevant to understanding similar tetrazolyl derivatives (Issac & Tierney, 1996).

Heterocycles in Synthesis

Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value as building blocks for synthesizing various heterocyclic compounds. This work emphasizes the role of such core structures in creating new chemical entities with potential applications in drug design and material science (Gomaa & Ali, 2020).

Environmental and Toxicity Studies

A significant portion of research involving complex chemical structures focuses on their environmental impact and potential toxicity. For instance, Barchańska et al. (2019) conducted a study on the stability and degradation pathways of nitisinone, using advanced analytical techniques. Such research is crucial for understanding the environmental fate and safety profile of chemical compounds, which is applicable to evaluating related compounds (Barchańska et al., 2019).

Advanced Oxidation Processes

The degradation of nitrogen-containing compounds, including amines and azo dyes, using advanced oxidation processes (AOPs) has been extensively reviewed by Bhat and Gogate (2021). This review highlights the effectiveness of AOPs in mineralizing resistant compounds, relevant to understanding the degradation and potential environmental remediation of complex chemicals (Bhat & Gogate, 2021).

Mechanism of Action

Target of Action

Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, it’s possible that this compound may interact with multiple targets.

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Future Directions

properties

IUPAC Name |

[1-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N5.ClH/c10-9(11,12)6-1-3-7(4-2-6)17-8(5-13)14-15-16-17;/h1-4H,5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOOSVDVVXZUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=NN=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)

![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)

![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)

![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)